4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
The synthesis of 4-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the condensation of 2,5-dimethoxybenzaldehyde with an appropriate amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: The compound is being investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It can be used in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. It can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other Schiff bases derived from 2,5-dimethoxybenzaldehyde and various amines. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture. For example:
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide These compounds exhibit different chemical and biological properties, highlighting the uniqueness of 4-{[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE .
Properties
Molecular Formula |
C19H20N4O4 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-[(2,5-dimethoxyphenyl)methylideneamino]-N-(furan-2-ylmethyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C19H20N4O4/c1-23-18(19(24)21-11-15-5-4-8-27-15)16(12-22-23)20-10-13-9-14(25-2)6-7-17(13)26-3/h4-10,12H,11H2,1-3H3,(H,21,24) |
InChI Key |
JMXYNIIVQYHMGM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N=CC2=C(C=CC(=C2)OC)OC)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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